2-(2,4-dichlorophenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide is an organic compound known for its applications in various scientific fields. This compound is characterized by its complex structure, which includes dichlorophenoxy and pyrimidinyl groups, making it a subject of interest in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide involves multiple steps. One common method includes the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid. This intermediate is then reacted with 4-aminobenzenesulfonamide and 2,6-dimethoxypyrimidine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact pathways and targets can vary depending on the application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural elements.
2,4,5-Trichlorophenoxyacetic acid: Another herbicide with additional chlorine atoms.
2-(2,4-Dichlorophenoxy)propionic acid: A compound with similar phenoxy and dichlorophenyl groups.
Uniqueness
2-(2,4-dichlorophenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide is unique due to its combination of dichlorophenoxy and pyrimidinyl groups, which confer specific chemical and biological properties not found in the similar compounds listed above .
Properties
Molecular Formula |
C20H18Cl2N4O6S |
---|---|
Molecular Weight |
513.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C20H18Cl2N4O6S/c1-30-19-10-17(24-20(25-19)31-2)26-33(28,29)14-6-4-13(5-7-14)23-18(27)11-32-16-8-3-12(21)9-15(16)22/h3-10H,11H2,1-2H3,(H,23,27)(H,24,25,26) |
InChI Key |
ZUAQQZZAZWTBEH-UHFFFAOYSA-N |
SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)OC |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)OC |
Origin of Product |
United States |
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